Boc-3,5-二碘-L-甲状腺素

描述

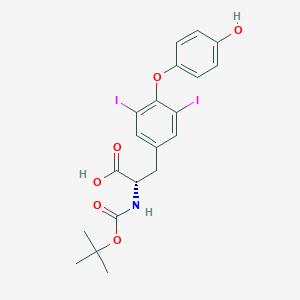

Boc-3,5-diiodo-L-thyronine is a derivative of the thyroid hormone metabolite 3,5-diiodo-L-thyronine This compound is characterized by the presence of two iodine atoms at positions 3 and 5 on the inner ring of the thyronine structure

科学研究应用

Boc-3,5-diiodo-L-thyronine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other iodinated compounds and as a reagent in organic synthesis.

Biology: Studied for its effects on metabolic pathways and energy expenditure.

Medicine: Investigated for potential therapeutic applications in metabolic disorders and thyroid-related diseases.

Industry: Utilized in the development of diagnostic tools and assays for thyroid function.

作用机制

Target of Action

Boc-3,5-diiodo-L-thyronine, also known as 3,5-T2, is an active thyroid hormone within the class of iodothyronines . The primary target of 3,5-T2 is the mitochondria . By acting mainly on mitochondrial function and oxidative stress, 3,5-T2 might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides .

Mode of Action

3,5-T2 stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic (thyromimetic) effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release . It is also an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .

Biochemical Pathways

3,5-T2 is known to regulate gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . It has been shown to have effects on both genomic and non-genomic pathways . In the genomic pathway, it regulates gene expression in many tissues, mediating critical events both in development and in adult organisms . In the non-genomic pathway, it has effects mediated by cell membrane and/or mitochondrial binding sites .

Result of Action

3,5-T2 has been shown to increase energy expenditure . It might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of LDL and triglycerides . It also has thyromimetic effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release .

Action Environment

The action of Boc-3,5-diiodo-L-thyronine can be influenced by various environmental factors. For instance, diet can impact the effectiveness of 3,5-T2 in preventing and reverting tissue damages and hepatic steatosis

生化分析

Biochemical Properties

Boc-3,5-diiodo-L-thyronine is an endogenous metabolite of thyroid hormones . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions

Cellular Effects

Boc-3,5-diiodo-L-thyronine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects in rodent models

Molecular Mechanism

The molecular mechanism of action of Boc-3,5-diiodo-L-thyronine is complex and multifaceted. It is suggested that it mainly acts through thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target . Thrs-mediated actions have also been described

Dosage Effects in Animal Models

In rodent models, exogenously administered Boc-3,5-diiodo-L-thyronine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects

Metabolic Pathways

Boc-3,5-diiodo-L-thyronine is involved in various metabolic pathways. It is known to influence energy metabolism

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,5-diiodo-L-thyronine typically involves the iodination of L-thyronine followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The iodination process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of Boc-3,5-diiodo-L-thyronine follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.

化学反应分析

Types of Reactions: Boc-3,5-diiodo-L-thyronine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products:

Oxidation: Higher oxidation state derivatives.

Reduction: Deiodinated thyronine derivatives.

Substitution: Functionalized thyronine derivatives with various substituents replacing the iodine atoms.

相似化合物的比较

3,5-diiodo-L-thyronine: A direct metabolite of thyroid hormones with similar metabolic effects.

3-iodothyronamine: Another thyroid hormone derivative with distinct biological activities.

Reverse triiodothyronine: An inactive form of triiodothyronine with different physiological roles.

Uniqueness: Boc-3,5-diiodo-L-thyronine is unique due to its Boc-protected amino group, which enhances its stability and allows for selective reactions in synthetic applications. Its dual iodine atoms confer specific reactivity patterns, making it valuable in both research and industrial contexts.

生物活性

Boc-3,5-diiodo-L-thyronine (Boc-T2) is a synthetic derivative of 3,5-diiodo-L-thyronine (T2), a notable metabolite of thyroid hormones. This compound has garnered attention due to its potential biological activities, particularly in modulating energy metabolism and mitochondrial function. This article reviews the biological activity of Boc-T2, highlighting its mechanisms of action, effects on metabolic pathways, and relevant case studies.

Overview of Thyroid Hormones and Their Metabolites

Thyroid hormones play a crucial role in regulating metabolic processes in the body. The primary thyroid hormones include thyroxine (T4) and triiodothyronine (T3), with T2 being an active metabolite that exhibits distinct biological effects. Research indicates that T2 can influence mitochondrial activity and energy expenditure independently of traditional thyroid hormone receptors (THRs) .

1. Mitochondrial Activity:

Boc-T2 has been shown to enhance mitochondrial respiration and activity. Studies indicate that T2 stimulates oxygen consumption in liver tissues more rapidly than T3, suggesting a unique mechanism of action that may involve direct mitochondrial interactions . The compound's binding affinity to mitochondrial proteins suggests it may modulate mitochondrial bioenergetics directly, leading to increased ATP production and reduced reactive oxygen species (ROS) generation .

2. Energy Metabolism:

Boc-T2 influences energy metabolism by promoting lipid oxidation and thermogenesis. In rodent models, administration of T2 resulted in significant reductions in triglyceride accumulation in hepatocytes and enhanced fatty acid oxidation . The compound appears to stimulate the expression of genes involved in lipid metabolism, thereby facilitating weight management and metabolic health.

Table 1: Summary of Key Findings on Boc-3,5-Diiodo-L-Thyronine

Case Study: Effects on Obesity

A recent study investigated the effects of Boc-T2 on steatotic hepatocytes. The results indicated that treatment with Boc-T2 led to a significant decrease in triglyceride accumulation compared to untreated controls. Specifically, triglyceride levels were reduced by approximately 139% relative to baseline measurements (p ≤ 0.0001). This lipid-lowering effect was attributed to enhanced mitochondrial function and increased fatty acid oxidation rates .

属性

IUPAC Name |

(2S)-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21I2NO6/c1-20(2,3)29-19(27)23-16(18(25)26)10-11-8-14(21)17(15(22)9-11)28-13-6-4-12(24)5-7-13/h4-9,16,24H,10H2,1-3H3,(H,23,27)(H,25,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITVZOAWZWYUTL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21I2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437729 | |

| Record name | Boc-3,5-diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178877-78-6 | |

| Record name | Boc-3,5-diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。